1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Overview
Description
1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrazole derivative that contains a trifluoromethyl group, which makes it a valuable building block for the synthesis of various organic molecules.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is not fully understood. However, it is believed that the trifluoromethyl group in this compound plays a significant role in its biological activity. This group has been shown to enhance the lipophilicity and metabolic stability of organic molecules, which can lead to improved pharmacokinetic properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde have not been extensively studied. However, some studies have shown that this compound has antibacterial and antifungal activity. It has also been reported to have potent inhibitory activity against various enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde in lab experiments is its high purity and stability. This compound is easy to handle and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its high cost. The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a complex and expensive process, which can limit its use in some research applications.
Future Directions
There are several future directions for the research and development of 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde. One of the most significant directions is the synthesis of new derivatives with improved biological activity and pharmacokinetic properties. This compound has the potential to be used in the development of new drugs for the treatment of various diseases. Another future direction is the development of new synthetic methods for the preparation of 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde and its derivatives. This could lead to more cost-effective and efficient methods for the synthesis of this compound. Additionally, the exploration of the biological activity and mechanism of action of this compound could lead to new insights into its potential applications in various scientific fields.
Conclusion
In conclusion, 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a valuable compound with significant potential for various scientific research applications. Its unique properties make it a valuable building block for the synthesis of various organic molecules. While its mechanism of action and physiological effects are not fully understood, it has shown promising antibacterial and antifungal activity, as well as inhibitory activity against various enzymes. Future research in this area could lead to the development of new drugs and materials with improved biological activity and pharmacokinetic properties.
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde has been used in various scientific research applications. One of the most significant applications is its use as a building block for the synthesis of various organic molecules. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the synthesis of fluorescent dyes and materials for organic electronics.
properties
IUPAC Name |
1-(trifluoromethyl)pyrazole-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)10-2-1-4(3-11)9-10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRYVHPTBFDAIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |
CAS RN |
2091951-89-0 | |
Record name | 1-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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